n-Benzoyl-3-methoxy-o-methyltyrosine

Description

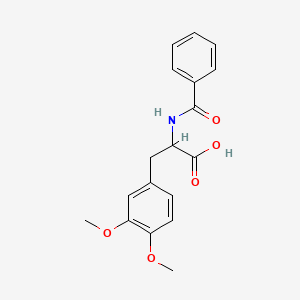

N-Benzoyl-3-methoxy-o-methyltyrosine is a synthetic tyrosine derivative characterized by three key modifications:

- 3-Methoxy substitution: A methoxy (-OCH₃) group at the phenyl ring’s 3-position, which may influence electronic properties and steric interactions.

Properties

CAS No. |

58525-85-2 |

|---|---|

Molecular Formula |

C18H19NO5 |

Molecular Weight |

329.3 g/mol |

IUPAC Name |

2-benzamido-3-(3,4-dimethoxyphenyl)propanoic acid |

InChI |

InChI=1S/C18H19NO5/c1-23-15-9-8-12(11-16(15)24-2)10-14(18(21)22)19-17(20)13-6-4-3-5-7-13/h3-9,11,14H,10H2,1-2H3,(H,19,20)(H,21,22) |

InChI Key |

UFEIDPFGICDUHT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CC=C2)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares N-Benzoyl-3-methoxy-o-methyltyrosine with four structurally related tyrosine derivatives:

Key Differences and Implications

Substituent Effects

- Lipophilicity: The N-benzoyl group in this compound increases lipophilicity compared to N-Benzyloxycarbonyl-L-tyrosine (Cbz group) and O-Methyl-D-tyrosine. This may enhance membrane permeability but reduce aqueous solubility .

Acidity and Solubility

- O-Methyl-D-tyrosine’s pKa (~2.24) suggests moderate acidity, likely due to the carboxylic acid group. N-Benzoyl derivatives may exhibit higher pKa values due to electron-withdrawing benzoyl effects, though experimental data is lacking .

Preparation Methods

Protection of the Amino Group via Benzoylation

The synthesis typically begins with the protection of tyrosine’s primary amino group. A widely adopted method involves the mixed anhydride technique, where tyrosine methyl ester reacts with benzoyl chloride in the presence of a base such as triethylamine. This approach, detailed in patent literature, ensures high yields (70–85%) while minimizing racemization. For instance, in Example 1 of Patent US6605722, quinaldic acid was coupled to D,L-tyrosine methyl ester using ethyl chloroformate and triethylamine at −10°C, yielding an N-acylated product. Adapting this protocol, benzoyl chloride can replace quinaldic acid to generate N-benzoyl-tyrosine methyl ester.

Critical parameters include:

- Temperature control : Reactions are conducted at −10°C to 15°C to suppress side reactions.

- Solvent selection : Tetrahydrofuran (THF) or acetonitrile is preferred for their inertness and ability to dissolve both reactants.

- Stoichiometry : A 1:1 molar ratio of benzoyl chloride to tyrosine ester ensures complete acylation.

Deprotection and Final Product Isolation

The final step involves removing protective groups and isolating the product. Hydrolysis of the methyl ester is performed using aqueous sodium hydroxide (NaOH) in methanol, yielding the free carboxylic acid. Silica gel chromatography with chloroform/methanol gradients (9:1 to 7:3) purifies the product, while recrystallization from dichloromethane/n-hexane mixtures enhances purity. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirm structural integrity and enantiomeric excess (>95%).

Optimization of Reaction Conditions

Solvent and Base Effects

The choice of solvent and base significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance the solubility of potassium carbonate during alkylation, while THF stabilizes intermediates in acylation reactions. Triethylamine, though effective, may be replaced by 4-dimethylaminopyridine (DMAP) to accelerate benzoylation.

Temperature and Time Considerations

- Benzoylation : Conducted at −10°C to prevent epimerization.

- Alkylation : Requires heating to 90°C for 4–6 hours to ensure complete substitution.

- DoM : Performed at −78°C to maintain kinetic control and avoid side reactions.

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra reveal distinct signals for the benzoyl carbonyl (δ 7.8–8.2 ppm), methoxy (δ 3.3–3.5 ppm), and aromatic methyl (δ 2.2–2.4 ppm) groups. Two-dimensional correlation spectroscopy (COSY) confirms substituent positions.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C-18 column and 0.1% formic acid/methanol gradients resolves the product from impurities. Retention times correlate with those of authenticated standards.

Mass Spectrometry (MS)

Electrospray ionization (ESI)-MS provides molecular ion peaks ([M+H]⁺) consistent with the theoretical mass. Tandem MS (MS/MS) fragments confirm the benzoyl and methyl groups.

Challenges and Alternative Approaches

Regioselectivity in Aromatic Substitution

Competing para-methylation during DoM necessitates bulky directing groups. tert-Butoxycarbonyl (BOC) protection of the amino group temporarily mitigates this issue.

Racemization During Acylation

Low-temperature reactions (−10°C) and chiral auxiliaries preserve the L-configuration of tyrosine.

Green Chemistry Alternatives

Microwave-assisted synthesis reduces reaction times from hours to minutes, while ionic liquids replace volatile organic solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.